Pyrimidine-5-sulfonyl fluoride
Description
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Properties
IUPAC Name |
pyrimidine-5-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFKPOBKHUYDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230807-52-8 | |
| Record name | pyrimidine-5-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrimidine 5 Sulfonyl Fluoride and Its Derivatives
Precursor-Based Synthesis Approaches
The primary routes to pyrimidine-5-sulfonyl fluoride (B91410) involve the transformation of readily available pyrimidine (B1678525) precursors. These methods include the conversion of sulfonyl chlorides, the direct synthesis from sulfonamides, and electrochemical approaches starting from thiols and disulfides.
Synthesis from Pyrimidine-5-sulfonyl Chlorides
A common and traditional method for synthesizing sulfonyl fluorides is through the halogen exchange of their corresponding sulfonyl chlorides. acs.orgrsc.org This approach is favored due to the accessibility of sulfonyl chlorides, which can be prepared from various starting materials like thiols. acs.org
The conversion of pyrimidine-5-sulfonyl chlorides to their corresponding fluorides is achieved through nucleophilic substitution using a fluoride source. mdpi.comnih.gov Various fluoride salts, including potassium fluoride (KF) and potassium bifluoride (KHF₂), are commonly employed for this transformation. rsc.orgmdpi.com The reaction is typically performed in a suitable solvent, such as acetonitrile (B52724). mdpi.com For instance, the treatment of a pyrimidine-5-sulfonyl chloride with an excess of potassium fluoride in acetonitrile can yield the desired pyrimidine-5-sulfonyl fluoride. mdpi.comnih.gov Another effective system involves a biphasic mixture of water and acetone (B3395972) with KF, which provides a simple and mild method for the direct chloride/fluoride exchange. organic-chemistry.org
To enhance the efficiency of the halogen exchange reaction, catalysts and additives are often incorporated. One notable example is the use of 18-crown-6 (B118740) ether in conjunction with potassium fluoride. rsc.orgmdpi.com The crown ether complexes the potassium ion, thereby increasing the nucleophilicity of the fluoride anion. nih.govgatech.edu This catalytic system allows the reaction to proceed under milder conditions, often at room temperature, and can lead to excellent yields of the sulfonyl fluoride product. mdpi.com The use of phase-transfer catalysts like 18-crown-6 ether in acetonitrile has been shown to be an efficient system for this conversion. rsc.org
Direct Synthesis from Pyrimidine-5-sulfonamides
A more recent and highly valuable synthetic route involves the direct conversion of pyrimidine-5-sulfonamides to pyrimidine-5-sulfonyl fluorides. researchgate.netd-nb.info This method is particularly advantageous for the late-stage functionalization of complex molecules, as sulfonamides are common motifs in biologically active compounds. researchgate.net
The direct conversion of sulfonamides is facilitated by specific activation reagents. A notable strategy employs a combination of pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) and magnesium chloride (MgCl₂). researchgate.netd-nb.inforesearchgate.net In this process, the sulfonamide is first activated by Pyry-BF₄ to form an intermediate, which then reacts with MgCl₂ to generate the corresponding sulfonyl chloride in situ. researchgate.netd-nb.info Subsequent addition of a fluoride source, such as potassium fluoride (KF), to the reaction mixture leads to the formation of the desired sulfonyl fluoride. researchgate.net This one-pot procedure is characterized by its mild reaction conditions and high chemoselectivity, allowing for the synthesis of densely functionalized sulfonyl fluorides. researchgate.netorgsyn.org
Table 1: Pyrylium-Mediated Sulfonyl Fluoride Formation from Aryl and Alkylsulfonamides researchgate.netd-nb.info
| Entry | Starting Sulfonamide | Product | Yield (%) |
| 1 | Benzenesulfonamide | Benzenesulfonyl fluoride | 85 |
| 2 | 4-Methylbenzenesulfonamide | 4-Methylbenzenesulfonyl fluoride | 92 |
| 3 | 4-Nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl fluoride | 78 |
| 4 | Naphthalen-2-sulfonamide | Naphthalen-2-sulfonyl fluoride | 88 |
| 5 | Methanesulfonamide | Methanesulfonyl fluoride | 75 |
| 6 | Propan-2-sulfonamide | Propan-2-sulfonyl fluoride | 70 |
Reaction conditions: sulfonamide (1.0 equiv.), Pyry-BF₄ (1.5 equiv.), MgCl₂ (1.5 equiv.), and KF (6.0 equiv.) in MeCN at 60 °C. researchgate.netd-nb.info
Electrochemical Synthesis from Pyrimidine-Based Thiols and Disulfides
Electrochemical methods offer a modern and environmentally benign approach to the synthesis of sulfonyl fluorides, including pyrimidine derivatives. acs.orgnih.govresearchgate.net These methods avoid the need for stoichiometric oxidants and often utilize readily available and inexpensive starting materials and reagents. acs.orgresearchgate.net
An electrochemical strategy has been developed for the direct conversion of thiols and disulfides to their corresponding sulfonyl fluorides. acs.orgnih.govnih.gov This process involves the anodic oxidation of the sulfur-containing starting material in the presence of a fluoride source, such as potassium fluoride (KF). acs.orgresearchgate.net For example, the electrolysis of 2-mercapto-4,6-dimethylpyrimidine in a biphasic mixture of acetonitrile and aqueous HCl with KF using graphite (B72142) and stainless steel electrodes can effectively produce the corresponding this compound. acs.orgnih.gov The reaction is notable for its mild conditions and broad substrate scope. acs.org Continuous-flow electrochemical setups have also been developed, significantly reducing reaction times and improving scalability. tue.nl
Table 2: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols acs.orgacs.org
| Entry | Thiol Substrate | Product | Yield (%) |
| 1 | 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 |
| 2 | Thiophenol | Benzenesulfonyl fluoride | 81 |
| 3 | 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl fluoride | 78 |
| 4 | Benzyl mercaptan | Benzylsulfonyl fluoride | 65 |
Reaction conditions: Thiol (2 mmol), KF (5 equiv), pyridine (B92270) (1 equiv), in CH₃CN/1 M HCl, using a graphite anode and an iron cathode. acs.orgacs.org
Oxidative Coupling Mechanisms and Conditions
A notable method for the synthesis of sulfonyl fluorides is the electrochemical oxidative coupling of thiols and potassium fluoride. acs.orgnih.gov This environmentally benign approach utilizes readily available and inexpensive starting materials, avoiding the need for stoichiometric oxidants. acs.orgnih.gov The reaction typically proceeds under mild conditions. For instance, the electrolysis of 2-mercapto-4,6-dimethylpyrimidine in the presence of potassium fluoride and pyridine in a biphasic solvent system of acetonitrile and aqueous hydrochloric acid yields the corresponding sulfonyl fluoride. acs.org
The proposed mechanism for this electrochemical process involves the initial anodic oxidation of the thiol to form a disulfide intermediate. acs.orgnih.gov This disulfide is then further oxidized to generate a sulfenyl fluoride, which subsequently undergoes further oxidation and fluorination to yield the final sulfonyl fluoride product. Kinetic studies have shown the rapid conversion of the starting thiol to the disulfide, which is then consumed to form the sulfonyl fluoride. acs.orgnih.gov The process is a nucleophilic fluorination, as evidenced by experiments showing that the use of a nucleophilic fluoride source like KF is effective, while an electrophilic fluorinating agent results in only trace amounts of the product. acs.org
Alternative one-pot methods have also been developed, converting heteroaryl thiols to sulfonyl fluorides by first forming a sulfonyl chloride intermediate. researchgate.net This can be achieved using reagents like sulfuryl chloride and hydrogen peroxide, followed by a fluoride-chloride exchange with potassium bifluoride. researchgate.net Another approach uses aqueous sodium hypochlorite (B82951) at low temperatures to oxidize heteroaromatic thiols to the sulfonyl chloride, which is then converted to the sulfonyl fluoride. researchgate.net
Substrate Scope and Efficiency for Heteroaryl Thiols
The electrochemical oxidative coupling method demonstrates a broad substrate scope, accommodating a variety of structurally and electronically diverse thiols. acs.orgacs.org This includes heteroaryl thiols, which are crucial moieties in pharmaceutical and agrochemical compounds. acs.orgacs.org For example, pyrimidine, pyridine, and pyridazine (B1198779) containing thiols have been successfully converted to their corresponding sulfonyl fluorides. mdpi.com The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring, with yields ranging from moderate to excellent. acs.orgacs.org Halogenated thiophenols are also suitable substrates, allowing for further functionalization of the resulting sulfonyl fluorides through cross-coupling reactions. acs.orgacs.org
The efficiency of these methods is notable. The electrochemical approach provides good to excellent yields for a range of heteroaryl thiols. acs.org Similarly, the one-pot oxidation/fluorination strategies also report high efficiency across a broad substrate scope. researchgate.net
| Starting Thiol | Product | Yield (%) | Method |
| 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 | Electrochemical |
| Thiophenol | Benzenesulfonyl fluoride | 99 | Electrochemical |
| 4-(Trifluoromethyl)thiophenol | 4-(Trifluoromethyl)benzenesulfonyl fluoride | 85 | Electrochemical |
| 2-Mercaptopyridine | Pyridine-2-sulfonyl fluoride | 65 | Electrochemical |
| 2-Mercaptopyrimidine | Pyrimidine-2-sulfonyl fluoride | - | Not specified |
| 3-Mercaptopyridazine | Pyridazine-3-sulfonyl fluoride | - | Not specified |
Table 1: Examples of Sulfonyl Fluoride Synthesis from Heteroaryl Thiols (Data sourced from acs.orgmdpi.com)
De Novo Synthesis of Pyrimidine Ring Systems Incorporating Sulfonyl Fluoride Moieties
An alternative to modifying a pre-existing ring is the de novo synthesis of the pyrimidine ring system with the sulfonyl fluoride group already incorporated or introduced during the ring formation process.
Strategies for Direct Introduction of -SO₂F Group onto Pyrimidine Nucleus
The direct introduction of a sulfonyl fluoride group onto a pyrimidine nucleus during its synthesis is a challenging but desirable strategy. The de novo synthesis of pyrimidines typically involves the condensation of a three-carbon component with a compound containing an amide group, such as urea (B33335) or thiourea, under alkaline conditions. In biological systems, the pyrimidine ring is constructed from precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate. microbenotes.comdavuniversity.org
While direct incorporation of a sulfonyl fluoride group into the initial building blocks for pyrimidine synthesis is not a commonly reported method, strategies exist for the direct fluorosulfonylation of aromatic systems, which could potentially be adapted. For instance, the use of SO₂F₂ gas as a reagent can introduce the -SO₂F group. nih.gov However, methods for the direct introduction onto a forming pyrimidine ring are not well-documented in the provided search results. More commonly, a functional group that can be later converted to a sulfonyl fluoride, such as a thiol or a halogen, is incorporated during the de novo synthesis.
A more common approach is the synthesis of a pyrimidine derivative that is amenable to subsequent conversion to the sulfonyl fluoride. For example, a pyrimidine ring can be synthesized with a leaving group, such as a halide, at the 5-position, which can then be displaced in a palladium-catalyzed reaction using a sulfur dioxide source like DABSO, followed by fluorination. rsc.org However, the search results indicate that bromo-pyrimidines can be recalcitrant to this type of sulfonyl fluoride formation. rsc.org
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods for synthesizing chiral molecules is a major focus in modern organic chemistry, particularly for applications in pharmaceuticals and materials science.
Development of Asymmetric Synthetic Routes
The asymmetric synthesis of chiral sulfonyl fluorides, including pyrimidine derivatives, is an area of active research. One approach involves the use of a chiral bifunctional S(VI) transfer reagent. nih.govchemrxiv.org This reagent, derived from a cost-effective chiral source like tert-butyl sulfinamide, can be used for the asymmetric synthesis of various sulfur-containing chiral compounds. nih.govthieme.de The strategy relies on the stability of sulfonimidoyl fluorides and the efficiency of sulfur fluorine exchange (SuFEx) chemistry. nih.govchemrxiv.org
These methods often involve the creation of a chiral intermediate that can be converted to the desired sulfonyl fluoride. For example, an enantiopure sulfonimidoyl fluoride can be synthesized and subsequently manipulated to produce other chiral sulfur-containing functional groups. nih.gov The development of novel protecting groups has been crucial for the success of these asymmetric transformations. chemrxiv.org
Resolution Techniques for Enantiomeric Separation
When asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, resolution of a racemic mixture is a common strategy. nih.gov Chromatographic methods, such as preparative High-Performance Liquid Chromatography (HPLC), are frequently employed to separate enantiomers of chiral sulfur compounds. acs.org This technique is often used for the separation of racemic or epimeric mixtures of sulfoximines and sulfonimidamides, which are structurally related to sulfonyl fluorides. nih.gov While effective, this method can be less efficient than a direct asymmetric synthesis, especially on a large scale.
Chemical Reactivity and Mechanistic Studies of Pyrimidine 5 Sulfonyl Fluoride
Nucleophilic Substitution Reactions at the Sulfur(VI) Center
The sulfur atom in Pyrimidine-5-sulfonyl fluoride (B91410) is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is the basis for the formation of a diverse array of sulfonated compounds.
Reactions with Nitrogen-Centered Nucleophiles: Sulfonamide Formation
The reaction of pyrimidine (B1678525) sulfonyl fluorides with primary and secondary amines under mild conditions readily affords the corresponding sulfonamides. For the related isomer, pyrimidine-2-sulfonyl fluoride, reactions with ammonia and various amines have been shown to produce sulfonamides. For instance, N(2)-ethyl-4,6-dimethylpyrimidine-2-sulphonamide, the analogous NN-diethyl-sulphonamide, and the 2-sulphonomorpholide have been successfully synthesized rsc.org. It is important to note that under more forcing conditions, displacement of the entire sulfur-containing group can occur rsc.org.
While specific catalytic amidation processes for Pyrimidine-5-sulfonyl fluoride are not extensively detailed in the available literature, broad-spectrum catalytic methods for the synthesis of sulfonamides from sulfonyl fluorides have been developed. These methods often employ catalysts to activate the sulfonyl fluoride, facilitating the reaction with a wide range of amines, including those that are sterically hindered scispace.comnih.govchemrxiv.orgresearchgate.net. One such method utilizes a combination of a catalytic amount of 1-hydroxybenzotriazole (HOBt) and silicon additives to achieve excellent yields of sulfonamides scispace.comnih.govresearchgate.net. Another approach involves the use of calcium triflimide [Ca(NTf2)2] as a Lewis acid to activate the sulfonyl fluoride towards nucleophilic attack by amines theballlab.com. These general methodologies provide a framework for potential catalytic amidation reactions involving this compound.
Reactions with Oxygen-Centered Nucleophiles: Sulfonate Formation
Reactions with Carbon-Centered Nucleophiles
Reactions of sulfonyl fluorides with carbon-centered nucleophiles, such as Grignard reagents, can lead to the formation of sulfones. While the direct reaction of this compound with Grignard reagents is not specifically documented, general methods for the one-pot synthesis of sulfonyl fluorides from Grignard reagents and sulfuryl fluoride have been reported rsc.org. These methods can also be extended to in-situ sequential reactions to form diarylsulfones rsc.org. The reaction of sulfonimidoyl fluorides with Grignard reagents has been shown to be a stereospecific method for the synthesis of enantioenriched sulfoximines rsc.org. It is important to consider that with halogenated pyrimidines, Grignard reagents can also participate in cross-coupling reactions or act as nucleophiles in addition reactions to the pyrimidine ring itself nih.govresearchgate.net.
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry transformation, valued for its efficiency and the stability of the resulting linkages sigmaaldrich.combldpharm.comenamine.netnih.gov. The core of SuFEx chemistry lies in the unique balance of stability and reactivity of the S-F bond sigmaaldrich.com. Sulfonyl fluorides are generally stable but can be activated to react with a variety of nucleophiles under specific conditions sigmaaldrich.comnih.gov.
Mechanisms of SuFEx Reactions involving this compound
The mechanism of SuFEx reactions generally involves the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion. The stability of the fluoride ion in the reaction medium plays a crucial role in the process bldpharm.com. The reaction is often catalyzed by bases or Lewis acids. In biological systems, the local chemical environment can activate otherwise inert sulfonyl fluorides bldpharm.com. While a detailed mechanistic study specifically for this compound in SuFEx reactions is not available, the general principles of nucleophilic substitution at the sulfur(VI) center would apply. The electron-withdrawing nature of the pyrimidine ring is expected to enhance the electrophilicity of the sulfur atom, potentially influencing the reaction kinetics. For nucleophilic aromatic substitution on pyrimidine rings, concerted mechanisms are often predicted, and similar considerations may be relevant for the SuFEx reactions of pyrimidine sulfonyl fluorides nih.govnih.gov.
Chemo- and Regioselectivity in SuFEx Transformations
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its efficiency and the stability of the resulting linkages. The reactivity of sulfonyl fluorides in SuFEx transformations is characterized by the exchange of the fluoride atom with a nucleophile. A key feature of sulfonyl fluorides is their remarkable balance between stability and reactivity; they are generally stable to thermolysis and resistant to reduction but can be activated to react chemoselectively at the sulfur center. sigmaaldrich.com
In the context of heteroaryl sulfonyl fluorides like this compound, two primary sites are available for nucleophilic attack: the sulfur atom of the sulfonyl fluoride group (a SuFEx reaction) and the electron-deficient pyrimidine ring (a nucleophilic aromatic substitution, SNAr). The chemo- and regioselectivity of the reaction are therefore of critical importance.
Detailed studies on other functionalized sulfonyl fluorides have shown that the reaction pathway can be directed by the choice of reaction conditions, particularly the nature of the nucleophile and the presence of catalysts or activators. For instance, the deprotonation state of an amine nucleophile can dictate the site of attack on 4-fluorobenzenesulfonyl fluoride. Neutral amines tend to favor SNAr, while their corresponding anions preferentially attack the sulfonyl group, leading to SuFEx products. This selectivity is attributed to the harder nature of the anionic nucleophile favoring reaction at the harder electrophilic sulfur center.
While specific experimental data on the chemo- and regioselectivity of this compound in SuFEx transformations is not extensively detailed in the reviewed literature, the general principles of SuFEx chemistry suggest that similar selectivity controls would apply. The electron-withdrawing nature of the pyrimidine ring would likely enhance the electrophilicity of the sulfur atom, potentially favoring SuFEx reactions. However, the inherent electrophilicity of the pyrimidine ring itself, especially at positions activated by the sulfonyl group, remains a competitive reaction pathway.
Table 1: General Factors Influencing Chemo- and Regioselectivity in SuFEx Reactions of Heteroaryl Sulfonyl Fluorides
| Factor | Influence on Selectivity | Rationale |
| Nucleophile | Hard nucleophiles (e.g., alcoholates, deprotonated amines) favor SuFEx. | The sulfur(VI) center is a hard electrophile. |
| Soft nucleophiles may favor SNAr at the pyrimidine ring. | The aromatic carbon is a softer electrophilic site. | |
| Catalyst/Activator | Lewis acids (e.g., Ca(NTf₂)₂) can activate the S-F bond towards nucleophilic attack. | Coordination to the sulfonyl oxygen atoms increases the electrophilicity of the sulfur. |
| Bases (e.g., DBU, TMG) can deprotonate nucleophiles, favoring SuFEx. | Anionic nucleophiles are generally more reactive towards the sulfonyl group. | |
| Solvent | Polar aprotic solvents can influence reaction rates and selectivity. | Solvent can stabilize charged intermediates and transition states differently for SuFEx vs. SNAr. |
Radical Transformations of this compound
The generation of sulfur-centered radicals from stable sulfonyl precursors opens up new avenues for chemical synthesis. The strong sulfur-fluorine bond in sulfonyl fluorides makes the generation of S(VI) radicals challenging, but recent advances have provided methods to achieve this transformation.
Radical fluorosulfonamidation involves the addition of a fluorosulfamoyl radical (•SO₂F) to an unsaturated system or a C-H bond. While direct radical reactions involving this compound are not prominently described, the development of novel reagents capable of generating fluorosulfamoyl radicals under mild conditions is noteworthy. For example, 1-fluorosulfamoyl-pyridinium (FSAP) salts have been designed as effective photoredox-active precursors to these radicals. rhhz.net These reagents enable the direct radical C-H fluorosulfonamidation of various (hetero)arenes under visible light photocatalysis. rhhz.net
The application of such methods to this compound itself as a substrate has not been specifically documented. However, the general methodology suggests a potential pathway for the functionalization of other molecules using a pyrimidine-containing fluorosulfamoyl radical, should a suitable precursor be developed.
The direct conversion of sulfonyl fluorides into S(VI) radicals has been a significant challenge due to the high S-F bond dissociation energy. A recently developed platform utilizes cooperative organosuperbase activation and photoredox catalysis to generate sulfonyl radicals (RSO₂•) from sulfonyl fluorides. nih.gov In this process, a superbase such as DBU activates the sulfonyl fluoride, making it susceptible to reduction by a photocatalyst under blue LED irradiation to form the sulfonyl radical. nih.gov
This method has been successfully applied to generate vinyl sulfones from the reaction of the corresponding sulfonyl radicals with alkenes. nih.gov Although the substrate scope presented in the initial studies does not explicitly include this compound, this catalytic system represents a plausible strategy for generating pyrimidine-5-sulfonyl radicals. The reactivity of such a radical would be of interest for applications in addition reactions and polymer chemistry. The electron-deficient nature of the pyrimidine ring might influence the stability and reactivity of the resulting radical species.
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. The involvement of sulfonyl fluorides in these transformations can be either as a product from a precursor or as a coupling partner.
The use of aryl sulfonyl fluorides as coupling partners in palladium-catalyzed reactions is an area of growing interest. However, the C-S bond in the aryl-SO₂F moiety is generally robust. The primary challenge in using this compound as an electrophile in cross-coupling would be the selective activation of the C-S bond over potential C-H or other C-X bonds on the pyrimidine ring. Currently, there is limited literature available detailing the direct use of this compound as a coupling partner in palladium-catalyzed cross-coupling reactions.
A more common approach is the synthesis of aryl and heteroaryl sulfonyl fluorides via palladium-catalyzed reactions. A notable method involves the palladium-catalyzed sulfonylation of aryl bromides using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), followed by in situ fluorination of the resulting sulfinate intermediate with an electrophilic fluorine source such as NFSI (N-Fluorobenzenesulfonimide). researchgate.netnih.gov
This one-pot procedure has been shown to be effective for a wide range of aryl and some heteroaryl bromides. researchgate.netnih.gov However, the synthesis of heteroaryl sulfonyl fluorides can be challenging. In the context of the pyrimidine scaffold, one study reported that bromo-pyrimidines were found to be "recalcitrant for sulfonyl fluoride formation" under the specific palladium-catalyzed conditions being investigated. wikipedia.org This suggests that the synthesis of this compound from 5-bromopyrimidine using this method may not be straightforward, potentially due to catalyst inhibition by the pyrimidine nitrogen atoms or other competing reaction pathways.
Table 2: General Scheme for Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides
| Step | Reactants | Catalyst/Reagents | Intermediate/Product |
| 1. Sulfonylation | Aryl Bromide (Ar-Br) | Pd Catalyst (e.g., PdCl₂(AmPhos)₂), DABSO, Base (e.g., Et₃N) | Aryl Sulfinate (Ar-SO₂⁻) |
| 2. Fluorination | Aryl Sulfinate (Ar-SO₂⁻) | NFSI | Aryl Sulfonyl Fluoride (Ar-SO₂F) |
This highlights a significant challenge and an area for future research in developing suitable catalytic systems for the synthesis and subsequent palladium-catalyzed reactions of this compound.
Computational and Theoretical Insights into Reactivity
Theoretical and computational chemistry provides a powerful lens through which to understand and predict the chemical behavior of molecules. For this compound, computational studies, particularly those employing quantum chemical calculations, offer deep insights into its reactivity, reaction mechanisms, and electronic structure. These methods allow for the exploration of transient species and transition states that are often difficult to observe experimentally.
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. These calculations can elucidate the step-by-step mechanisms of reactions, such as nucleophilic aromatic substitution (SNAr), which is a common reaction pathway for heterocyclic compounds.
Recent computational analyses on related heterocyclic systems have provided evidence that many SNAr reactions may proceed through a concerted mechanism rather than the traditionally accepted two-step addition-elimination sequence via a Meisenheimer complex nih.gov. For this compound, DFT calculations would be employed to model the interaction with various nucleophiles. The geometry of the reactants, transition states, and products along the reaction coordinate would be optimized to determine the activation energies and reaction enthalpies.
For instance, in a hypothetical reaction with a generic nucleophile (Nu-), the reaction pathway can be modeled. The calculations would likely involve the B3LYP functional with a basis set such as 6-311G(d,p) to provide a balance of accuracy and computational cost nih.govresearchgate.net.
Table 1: Hypothetical Calculated Energies for the Reaction of this compound with a Nucleophile
| Species | Method | Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| This compound + Nu- | DFT/B3LYP | 6-311G(d,p) | -XXX.XXXX | 0.0 |
| Transition State | DFT/B3LYP | 6-311G(d,p) | -XXX.XXXX | +15.2 |
The calculated transition state structure would reveal the nature of the bond-forming and bond-breaking processes. A concerted mechanism would be characterized by a single transition state where the nucleophile attacks the pyrimidine ring and the fluoride leaving group departs simultaneously nih.gov. In contrast, a stepwise mechanism would involve the formation of a stable intermediate. Theoretical studies on nucleophilic substitution at sulfur in sulfinyl derivatives have shown that such reactions often proceed through an addition-elimination mechanism with a tetracoordinate sulfur intermediate nih.gov. While the sulfonyl group is different, these studies provide a framework for investigating similar pathways.
The electronic structure of this compound is key to understanding its reactivity. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the strongly electron-withdrawing sulfonyl fluoride group (-SO₂F) at the 5-position.
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For this compound, the LUMO is expected to be of low energy and localized on the pyrimidine ring, particularly at the carbon atom bearing the sulfonyl fluoride group. This low-energy LUMO makes the ring highly susceptible to attack by nucleophiles.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule. For this compound, the MEP would show regions of negative potential (red) around the nitrogen atoms and the oxygen and fluorine atoms of the sulfonyl fluoride group, while the carbon atoms of the pyrimidine ring, especially C5, would exhibit a positive potential (blue), indicating them as electrophilic sites ripe for nucleophilic attack.
Natural Bond Orbital (NBO) analysis can also be employed to quantify the charge distribution and delocalization of electrons within the molecule. This analysis provides insights into the stability of the molecule and the nature of its chemical bonds nih.govresearchgate.net.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | ~ -1.5 eV | A low value indicates a high susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 7.0 eV | A large gap suggests high kinetic stability. |
Note: These values are estimations based on DFT calculations of similar pyrimidine derivatives and are intended for illustrative purposes.
The combination of a highly electron-deficient pyrimidine ring and the excellent leaving group ability of the fluoride ion makes the sulfonyl fluoride moiety a potent site for chemical reactions. Computational studies on related systems, such as diaminopyrimidine sulfonate derivatives, have utilized DFT to calculate FMO energies, MEP, and NBO properties to understand their stability and reactivity nih.govresearchgate.net. These established theoretical approaches provide a robust framework for predicting the chemical behavior of this compound.
Applications of Pyrimidine 5 Sulfonyl Fluoride in Organic Synthesis
As a Versatile Building Block for Complex Molecules
There is currently insufficient information in the reviewed scientific literature to detail the use of Pyrimidine-5-sulfonyl fluoride (B91410) as a versatile building block for creating complex molecules.
Construction of Functional Materials
The application of Pyrimidine-5-sulfonyl fluoride in the construction of functional materials is not documented in the available scientific literature. Research on functional materials often involves sulfonyl functional groups, but specific data for the this compound isomer is absent.
As a Fluorination Reagent
There is no evidence in the reviewed literature to support the use of this compound as a fluorination reagent. This role is commonly associated with other aryl sulfonyl fluorides, such as 2-pyridinesulfonyl fluoride (PyFluor).
Deoxyfluorination of Alcohols
The deoxyfluorination of alcohols is a significant transformation in organic synthesis. However, reagents documented for this purpose include diethylaminosulfur trifluoride (DAST) and pyridine-based sulfonyl fluorides like PyFluor. There are no research findings that describe or evaluate this compound for this application.
Introduction of Fluorine Atoms into Organic Molecules
No specific methodologies or research studies were found that utilize this compound for the introduction of fluorine atoms into other organic molecules.
Preparation of Pyrimidine-Fused Heterocyclic Systems
The synthesis of pyrimidine-fused heterocyclic systems is an active area of research due to their pharmacological importance. Numerous synthetic strategies exist, but none of the reviewed literature identifies this compound as a starting material or intermediate in these preparations.
Synthesis of Triazolo[1,5-a]pyrimidine Scaffolds
There is no available scientific literature describing the use of this compound in the synthesis of triazolo[1,5-a]pyrimidine scaffolds. Standard synthetic routes to this scaffold typically involve the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. While various substituted pyrimidines have been employed in different synthetic strategies, the specific reactivity and utility of a 5-sulfonyl fluoride substituent in this context have not been reported.
Strategies for Scaffold Decoration and Diversification
Consistent with the absence of its use in the primary scaffold synthesis, there are no documented strategies for the decoration and diversification of triazolo[1,5-a]pyrimidine scaffolds that utilize a sulfonyl fluoride group originating from this compound. The functionalization of the triazolo[1,5-a]pyrimidine core is an active area of research, with methods focusing on electrophilic and nucleophilic substitutions, cross-coupling reactions, and modifications of existing substituents. However, the role of a sulfonyl fluoride moiety in these transformations has not been investigated or reported.
Applications in Chemical Biology and Medicinal Chemistry Research
Covalent Protein Modification and Enzyme Inhibition
The ability of the sulfonyl fluoride (B91410) group to form stable covalent bonds with nucleophilic amino acid residues has been extensively leveraged for the development of potent and selective enzyme inhibitors. The pyrimidine (B1678525) scaffold, in particular, serves as a versatile recognition element that can be tailored to target specific protein families, most notably protein kinases.
A prominent application of pyrimidine-based sulfonyl fluorides is the covalent targeting of a conserved catalytic lysine (B10760008) residue within the ATP-binding site of protein kinases. nih.govresearchgate.net This strategy has been successfully employed to develop inhibitors for Epidermal Growth Factor Receptor (EGFR) and Src kinase.
Researchers have designed probes based on a pyrimidine 3-aminopyrazole (B16455) scaffold, which is known to form hydrogen bonds with the kinase hinge region. nih.govresearchgate.net By attaching a phenylsulfonyl fluoride group to the pyrimidine core via a short linker, it is possible to position the electrophile in close proximity to the catalytic lysine (Lys745 in EGFR and Lys295 in SRC). nih.govresearchgate.net This proximity facilitates a covalent reaction, leading to irreversible inhibition of the kinase. nih.gov
One notable example is the development of a sulfonyl fluoride derivative, UPR1444, which potently and irreversibly inhibits the osimertinib-resistant EGFRL858R/T790M/C797S mutant by forming a sulfonamide bond with the catalytic Lys745. nih.gov This approach offers a promising strategy to overcome acquired resistance to existing EGFR inhibitors. nih.gov
| Compound | Target Kinase | Target Residue | Key Features | Significance |
|---|---|---|---|---|
| Pyrimidine 3-aminopyrazole Probes (e.g., XO44) | EGFR, SRC, and other kinases | Catalytic Lysine (e.g., Lys745 in EGFR, Lys295 in SRC) | Broad-spectrum kinase recognition scaffold with a strategically positioned phenylsulfonyl fluoride. | Enables broad-spectrum kinase profiling in live cells and quantification of inhibitor engagement. nih.govresearchgate.net |
| UPR1444 (compound 11) | EGFRL858R/T790M/C797S | Lys745 | Sulfonyl fluoride derivative designed to overcome osimertinib (B560133) resistance. | Demonstrates potent and irreversible inhibition of a clinically relevant drug-resistant EGFR mutant. nih.gov |
While lysine is a primary target, the sulfonyl fluoride moiety can also react with other nucleophilic residues such as tyrosine and serine, depending on the protein microenvironment. nih.govnih.govresearchgate.net This reactivity has been exploited to target other enzyme classes.
For instance, sulfonyl fluoride-containing probes have been rationally designed to target active-site tyrosine residues in the mRNA decapping scavenger enzyme (DcpS). nih.gov Structure-based design allowed for the creation of inhibitors that covalently modify specific tyrosine residues within the enzyme's binding pocket. nih.gov
In the context of serine proteases, sulfonyl fluorides are well-established irreversible inhibitors that react with the catalytic serine residue. nih.gov While much of the foundational work utilized simpler phenylmethylsulfonyl fluoride (PMSF), the principles of targeting active site serines can be extended to more complex pyrimidine-based structures to achieve greater selectivity.
The covalent and irreversible nature of the interaction between pyrimidine-5-sulfonyl fluoride and its target proteins makes it an excellent electrophile for the design of activity-based probes (ABPs). nih.govresearchgate.net These probes typically consist of a recognition element (the pyrimidine scaffold), a reactive group (the sulfonyl fluoride), and a reporter tag (e.g., an alkyne or a fluorophore) for detection and identification of target proteins. rsc.org
Pyrimidine-based sulfonyl fluoride probes have been instrumental in broad-spectrum kinase profiling in living cells. nih.govresearchgate.net By using a promiscuous kinase-binding scaffold, researchers can develop probes that label a large portion of the kinome, allowing for the simultaneous assessment of the engagement of numerous kinases by a particular inhibitor. nih.govresearchgate.net For example, the probe XO44, which is based on a pyrimidine 2-aminopyrazole scaffold, has been shown to covalently label up to 133 endogenous kinases in live cells. nih.govucsf.edu
The covalent modification of nucleophilic amino acid residues by this compound proceeds through a sulfur(VI) fluoride exchange (SuFEx) reaction. nih.govwuxiapptec.com In this mechanism, the nucleophilic side chain of an amino acid (e.g., the ε-amino group of lysine or the hydroxyl group of tyrosine or serine) attacks the electrophilic sulfur atom of the sulfonyl fluoride. nih.gov This results in the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond between the pyrimidine-containing inhibitor and the protein. nih.govnih.gov
The reactivity of the sulfonyl fluoride is highly dependent on the protein's local environment. The confined space of a protein's binding pocket can dramatically enhance the reactivity of the S-F bond, allowing for selective modification of a specific residue over other potentially reactive sites on the protein surface. nih.gov
A critical aspect of developing covalent inhibitors and probes is understanding their selectivity across the entire proteome. researchgate.netnih.gov The use of pyrimidine-based sulfonyl fluoride probes coupled with advanced mass spectrometry-based proteomics has enabled the comprehensive profiling of inhibitor targets in complex biological samples, such as cell lysates and even intact cells. nih.govresearchgate.net
By designing probes with reporter tags, researchers can enrich and identify proteins that are covalently labeled. nih.gov Competition experiments, where the proteome is pre-treated with an unlabeled inhibitor before the addition of the probe, can then be used to quantify the inhibitor's engagement with its targets and identify potential off-targets. nih.govresearchgate.net This approach has been successfully used to quantify the intracellular kinase engagement of approved drugs, providing valuable insights into their mechanism of action and selectivity at a global level. nih.gov
Role in Structure-Activity Relationship (SAR) Studies
The this compound motif is a valuable tool in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of covalent inhibitors. nih.govfrontiersin.org By systematically modifying the pyrimidine scaffold and the linker connecting it to the sulfonyl fluoride warhead, medicinal chemists can fine-tune the inhibitor's properties.
SAR studies on pyrimidine-sulfonamide analogues have provided insights into the chemical features that govern their inhibitory activity against specific kinases, such as BRAF V600E. nih.gov These studies help in identifying key structural elements that contribute to binding affinity and covalent reactivity, guiding the design of more effective and selective inhibitors. nih.gov For instance, the development of third-generation EGFR inhibitors has benefited from the incorporation of a disubstituted pyrimidine core to achieve selectivity for mutant forms of the enzyme. wuxiapptec.com
Application as Radiotracers Precursors
Development of 18F-Labelled Biomarkers
This compound is an important precursor for the synthesis of ¹⁸F-labeled radiotracers used in Positron Emission Tomography (PET) imaging. nih.govosti.gov The development of efficient and rapid ¹⁸F-labeling methods is crucial for the clinical application of PET tracers. acs.org The sulfur [¹⁸F]fluoride exchange ([¹⁸F]SuFEx) reaction has emerged as a highly effective "click chemistry" method for this purpose. nih.govnih.gov
The [¹⁸F]SuFEx reaction involves a simple isotopic exchange between the non-radioactive fluorine (¹⁹F) of an aryl sulfonyl fluoride precursor and the radioactive [¹⁸F]fluoride. nih.gov This method offers significant advantages, including high radiochemical yields, mild reaction conditions, and rapid synthesis times, which are critical when working with the short-lived ¹⁸F isotope (half-life ≈ 110 minutes). nih.govnih.gov This technique has been successfully used to prepare ¹⁸F-labeled tracers targeting biomarkers like Fibroblast Activation Protein (FAP), which is expressed in the microenvironment of many tumors. nih.govnih.gov The use of sulfonyl fluoride precursors allows for the development of novel PET imaging agents for non-invasive tumor visualization and diagnosis. nih.govnih.gov
Design of Inhibitors for Specific Biological Pathways
Cell Cycle Arrest and Cyclin-Dependent Kinase 2A (CDK2A) Inhibition
Dysregulation of the cell cycle is a hallmark of cancer, and Cyclin-Dependent Kinases (CDKs) are key regulators of cell cycle progression. nih.govnih.gov Consequently, CDKs, particularly CDK2, are important targets for anticancer drug development. nih.gov The pyrimidine scaffold has been extensively used to design potent CDK inhibitors. nih.govnih.govresearchgate.net
Specifically, 2-thiouracil-5-sulfonamide derivatives have been synthesized and identified as significant inhibitors of CDK2A. nih.gov These compounds have demonstrated promising cytotoxic activity against various human cancer cell lines. nih.gov Mechanistic studies have shown that these pyrimidine-based inhibitors can induce cell cycle arrest, often at the G1/S or S phase, and trigger apoptosis in cancer cells. nih.govnih.govmdpi.com For example, flow cytometry analysis of cancer cells treated with a potent 2-thiouracil-5-sulfonamide derivative showed a significant accumulation of cells in the S phase, indicating a disruption of DNA synthesis and cell cycle progression. nih.gov The ability of these compounds to inhibit CDK2A provides a clear mechanism for their anticancer effects. nih.gov
| Compound Class | Target CDK | Biological Effect | Reference |
|---|---|---|---|
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | CDK9 | Strong inhibitory activity and anti-proliferative effects in pancreatic cancer cells | nih.gov |
| 4-(Pyrazol-4-yl)-pyrimidines | CDK4/6 | Selective inhibition of CDK4/6 over CDK1 and CDK2 in enzymatic and cellular assays | acs.org |
| 2-Thiouracil-5-sulfonamides | CDK2A | Induction of cell growth arrest at G1/S, S, or G2/M phase depending on the cancer cell line | nih.gov |
| 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK9, CDK1, CDK2 | Potent inhibition of multiple CDKs, leading to apoptosis in human cancer cells | nih.govacs.org |
Interference with Nucleic Acid Structure and Dynamics (related to fluorinated pyrimidines)
The introduction of a fluorine atom into the pyrimidine ring, as seen in compounds like 5-fluorouracil (B62378) (5-FU), has been a cornerstone of cancer chemotherapy for decades. nih.govnih.govresearchgate.net The rationale behind using fluorinated pyrimidines lies in their ability to be metabolically converted into fraudulent nucleotides that interfere with essential cellular processes involving nucleic acids. nih.govresearchgate.net These fluorinated analogs can be incorporated into both DNA and RNA, leading to significant perturbations in their structure and dynamics. nih.govnih.govresearchgate.net
Research has shown that single 5-fluoro substitutions in DNA and RNA double helices result in comparable thermodynamic stabilities to their non-fluorinated counterparts, suggesting the structural impact is subtle but significant for biological recognition. oup.com This minimal structural perturbation allows these analogs to be accepted by cellular machinery, leading to what is known as "lethal synthesis," where a non-toxic precursor is converted into a cytotoxic agent. nih.gov Because of these properties, 5-fluoro pyrimidines are also utilized as probes in biophysical studies, particularly using 19F NMR spectroscopy, to monitor the conformational transitions and dynamics of nucleic acids. nih.govoup.com
| Effect of Fluorinated Pyrimidine Incorporation | Impact on Nucleic Acid | Research Finding |
| Base Pairing | Can alter standard Watson-Crick pairing geometry. | A G-FUrd base pair in an RNA duplex was observed to adopt a Wobble geometry. nih.gov |
| Duplex Stability | Generally moderate effects; can cause slight decreases in stability. | UV spectroscopic melting experiments showed that single 5-fluoro substitutions lead to comparable thermodynamic stabilities in DNA and RNA duplexes. oup.com |
| Conformation | Affects sugar puckering and groove dimensions. | The inclusion of fluorinated pyrimidines in DNA can affect ion binding and the occupancy of the major and minor grooves. nih.gov |
| Enzyme Inhibition | Metabolites can irreversibly inhibit key enzymes. | The 5-FU metabolite FdUMP is a well-known inhibitor of thymidylate synthase (TS), crucial for DNA synthesis. nih.govresearchgate.net |
| Probing Tool | Used to monitor structural dynamics. | 5-FU is used as a probe to monitor RNA structure and dynamics using 19F NMR. nih.gov |
Investigation of Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases. Consequently, developing chemical tools to investigate and modulate PPIs is a major goal in chemical biology and drug discovery. frontiersin.orgnih.gov The sulfonyl fluoride moiety, as would be present in this compound, is a "privileged warhead" in this context. rsc.orgscispace.com It acts as a covalent probe that can form stable bonds with specific nucleophilic amino acid residues within protein binding interfaces. rsc.orgrsc.org
Sulfonyl fluorides possess a favorable balance of aqueous stability and reactivity, allowing them to function effectively in complex biological environments. rsc.orgscispace.com Unlike more common cysteine-reactive electrophiles, sulfonyl fluorides can target a broader range of residues, including tyrosine, lysine, serine, histidine, and threonine. rsc.orgnih.gov This expanded targeting scope significantly increases the "druggable" proteome, particularly for PPIs, which often feature binding interfaces lacking suitably positioned cysteine residues. nih.gov The use of sulfonyl fluoride-containing molecules allows for the covalent and often irreversible inhibition of PPIs, providing advantages in potency and duration of action over reversible inhibitors. nih.gov
Targeting Specific Amino Acid Residues to Disrupt PPIs
The strategic deployment of the sulfonyl fluoride group allows for the precise targeting of key amino acid residues located at the "hot spots" of protein-protein interfaces. nih.gov These hot spots are small clusters of residues that contribute disproportionately to the binding energy of the interaction. nih.gov By covalently modifying a residue within a hot spot, a sulfonyl fluoride-containing probe can effectively disrupt the entire interaction. nih.gov
The reactivity of the sulfonyl fluoride is context-dependent, meaning its specificity is dictated by the local protein microenvironment, including the accessibility and nucleophilicity of the target residue. rsc.org For example, tyrosine has emerged as a particularly valuable target for sulfonyl fluorides in the context of PPIs. nih.govnih.gov Several studies have demonstrated the successful design of sulfonyl fluoride probes that selectively label functional tyrosine residues in protein binding sites, leading to the disruption of downstream signaling. nih.govnih.gov Similarly, surface-exposed lysine residues have been targeted to inhibit PPIs, such as the interaction between the anti-apoptotic protein Mcl-1 and its binding partners. nih.gov The ability to target a variety of residues provides immense flexibility in designing specific inhibitors for diverse PPI targets.
| Target Amino Acid | Mechanism of Interaction | Example Application in PPI Disruption |
| Tyrosine | Covalent modification of the hydroxyl group via sulfonyl exchange (SuFEx) chemistry. nih.gov | A sulfonyl fluoride warhead was incorporated into a binder of the anti-apoptotic protein Bcl-xL, targeting Tyr101 to disrupt its interaction with pro-apoptotic partners. nih.gov |
| Lysine | Covalent modification of the amine side chain. nih.gov | A sulfonyl fluoride-containing peptide was designed to covalently bind a surface lysine on the Mcl-1 protein, inhibiting its function. nih.gov |
| Serine | Covalent modification of the hydroxyl group, common in enzyme active sites. rsc.org | Sulfonyl fluorides are widely used as inhibitors for serine proteases, disrupting their catalytic function. rsc.orgnih.gov |
| Histidine | Covalent modification of the imidazole (B134444) ring. rsc.org | A sulfonyl fluoride probe was developed to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), modulating its activity. rsc.org |
Analytical Methodologies for Pyrimidine 5 Sulfonyl Fluoride in Research
The study and application of Pyrimidine-5-sulfonyl fluoride (B91410) and its derivatives in research, particularly as covalent probes and inhibitors, rely on a suite of sophisticated analytical techniques. These methodologies are crucial for monitoring the progress of chemical reactions, purifying products, and confirming the formation of covalent adducts with biological macromolecules.
Future Research Directions and Unexplored Avenues for Pyrimidine 5 Sulfonyl Fluoride
The pyrimidine-5-sulfonyl fluoride (B91410) moiety is emerging as a powerful and versatile electrophilic warhead in chemical biology and drug discovery. Its unique reactivity, which allows for the formation of stable covalent bonds with a range of nucleophilic amino acid residues beyond cysteine, opens up new frontiers for designing highly selective probes and inhibitors. While significant progress has been made, numerous exciting avenues for future research remain. This article explores the prospective directions for the synthesis, application, and computational modeling of pyrimidine-5-sulfonyl fluoride and its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
